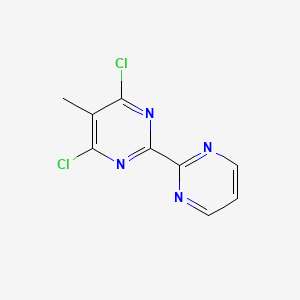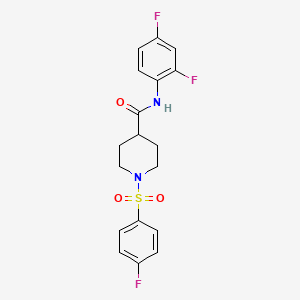
N-(2,4-difluorophenyl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide, also known as DFP-10825, is a novel small molecule compound that has been synthesized for scientific research purposes. This compound has attracted attention from researchers due to its potential applications in the field of medicine.
科学的研究の応用
Antibacterial and Antipathogenic Activity
Research has identified compounds with structural similarities to N-(2,4-difluorophenyl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide that exhibit significant antibacterial and antipathogenic activities. For instance, thiourea derivatives have shown potential as novel anti-microbial agents with antibiofilm properties, demonstrating effectiveness against strains like Pseudomonas aeruginosa and Staphylococcus aureus known for biofilm growth (Limban, Marutescu, & Chifiriuc, 2011).
Fluorination Agents and Reactions
The synthesis and reactivity of various fluorinated compounds highlight the utility of fluorination in enhancing the properties of molecules for industrial and academic applications. A study discussed the synthesis of phenylsulfur trifluorides, noting their high thermal stability and resistance to hydrolysis, which are beneficial for diverse fluorination capabilities, including high-yield and stereoselective reactions (Umemoto, Singh, Xu, & Saito, 2010).
Environmental Degradation and Fluoropolymer Applications
Studies on polyfluoroalkyl chemicals have explored their environmental degradation and the formation of persistent and toxic degradation products. These findings are crucial for understanding the environmental impact of fluorinated compounds and developing safer alternatives (Liu & Avendaño, 2013). Additionally, the synthesis of sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups for fuel-cell applications showcases the potential of fluorinated compounds in high-performance materials (Bae, Miyatake, & Watanabe, 2009).
Molecular Recognition and Sensing Applications
The ability of fluoroalkylated compounds to selectively recognize and transfer hydrophilic compounds from aqueous to organic phases indicates potential applications in molecular recognition and sensing technologies. This specificity could be utilized in developing novel sensors and separation processes (Sawada, Yoshino, Kurachi, Kawase, Takishita, & Tanedani, 2000).
Synthesis and Application in Organic Semiconductors
Research on the synthesis of novel acridine and bisacridine sulfonamides has demonstrated their efficacy as inhibitors of carbonic anhydrase isoforms, a finding that could have implications for the design of new therapeutic agents. These compounds exhibit a range of inhibitory activities, suggesting potential for further exploration in drug development and other biochemical applications (Ulus, Yeşildağ, Tanc, Bülbül, Kaya, & Supuran, 2013).
特性
IUPAC Name |
N-(2,4-difluorophenyl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3S/c19-13-1-4-15(5-2-13)27(25,26)23-9-7-12(8-10-23)18(24)22-17-6-3-14(20)11-16(17)21/h1-6,11-12H,7-10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGQYRKKHRTBJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]methyl]oxane-4-carboxamide](/img/structure/B2509874.png)
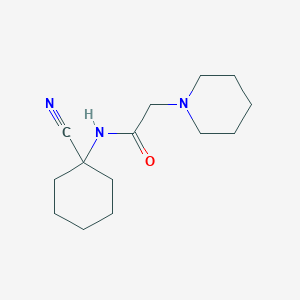


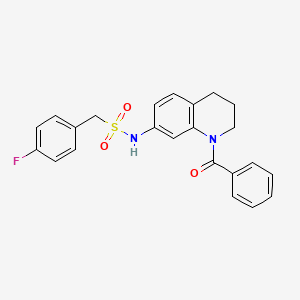
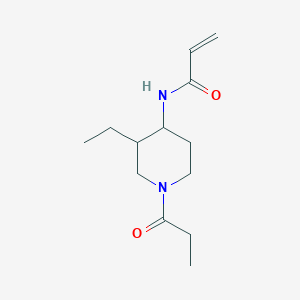
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2509886.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2509887.png)
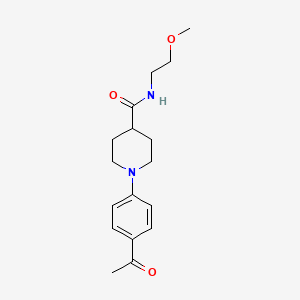

![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2-ethoxyphenyl)methanone](/img/structure/B2509893.png)
![2-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-6-methylpyrazine](/img/structure/B2509895.png)

